
メチルメタンチオスルホネート-13C
説明
Methyl Methanethiosulfonate-13C is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of methanethiosulfonate, where the methyl group is labeled with carbon-13. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Methyl Methanethiosulfonate-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in the study of protein structures and interactions, particularly in labeling cysteine residues.
Medicine: Utilized in drug development and metabolic studies to trace the pathways and interactions of pharmaceutical compounds.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
作用機序
Target of Action
Methyl Methanethiosulfonate-13C (MMTS-13C) primarily targets cysteines and other sulfhydryl groups . These targets play a crucial role in the structure and function of proteins, particularly enzymes. By interacting with these targets, MMTS-13C can influence enzyme activation and other protein functions .
Mode of Action
MMTS-13C interacts with its targets by reversibly blocking the sulfhydryl groups on cysteine side chains . This interaction results in the conversion of sulfhydryl groups into -S-S-CH3 . The reaction is reversible with reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl) phosphine hydrochloride (TCEP), which restore the free sulfhydryl .
Biochemical Pathways
The primary biochemical pathway affected by MMTS-13C involves thiol-dependent enzymes . By blocking the sulfhydryl groups, MMTS-13C can influence the activity of these enzymes, thereby affecting the biochemical pathways in which they are involved. The downstream effects of these changes can have significant impacts on various biological processes.
Result of Action
The molecular and cellular effects of MMTS-13C’s action primarily involve changes in the activity of thiol-dependent enzymes . By reversibly blocking the sulfhydryl groups of these enzymes, MMTS-13C can modulate their activity, leading to changes in the biochemical pathways they regulate.
Action Environment
The action, efficacy, and stability of MMTS-13C can be influenced by various environmental factors. For instance, the presence of reducing agents can reverse the blocking of sulfhydryl groups, thereby influencing the compound’s action . Furthermore, factors such as pH and temperature could potentially affect the stability of MMTS-13C.
生化学分析
Biochemical Properties
Methyl Methanethiosulfonate-13C interacts with reduced sulfhydryls (-SH), resulting in their modification to dithiomethane (-S-S-CH3) . This reaction is reversible with reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or Tris (2-carboxyethyl) phosphine hydrochloride (TCEP), which cleave the disulfide groups to restore the original sulfhydryl . This property makes Methyl Methanethiosulfonate-13C a useful tool in studying biochemical pathways involving thiol-dependent enzymes .
Cellular Effects
The effects of Methyl Methanethiosulfonate-13C on cells are broad and varied. It has been observed to have non-negligible toxic effects on bacteria, nematodes, and plants . The compound’s ability to modify sulfhydryl groups can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Methyl Methanethiosulfonate-13C exerts its effects through its interaction with sulfhydryl groups. When Methyl Methanethiosulfonate-13C reacts with reduced sulfhydryls, it results in their modification to dithiomethane (-S-S-CH3) . This modification can influence the activity of enzymes and other proteins, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
Methyl Methanethiosulfonate-13C is involved in the metabolism of sulfhydryl groups. It can modify these groups, influencing the activity of thiol-dependent enzymes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Methanethiosulfonate-13C typically involves the reaction of methanesulfonyl chloride with a thiol compound in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction proceeds at room temperature, and the product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of Methyl Methanethiosulfonate-13C follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic labeling and chemical purity.
化学反応の分析
Types of Reactions
Methyl Methanethiosulfonate-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted methanethiosulfonates, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Methanol-13C: Another carbon-13 labeled compound used in NMR studies.
S-Methyl Methanethiosulfonate: The non-labeled version of the compound, used in similar applications but without the isotopic tracking capability.
Methyl-13C Trifluoromethanesulfonate: A similar compound with different functional groups, used in various chemical reactions and studies.
Uniqueness
Methyl Methanethiosulfonate-13C is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where detailed molecular information is required.
特性
IUPAC Name |
methylsulfonylsulfanyl(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYONNSVDNIRXKZ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)S[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745989 | |
| Record name | S-(~13~C)Methyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309943-60-9 | |
| Record name | S-(~13~C)Methyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



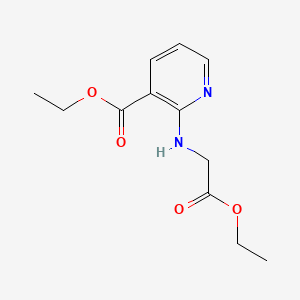
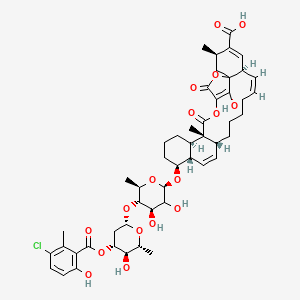
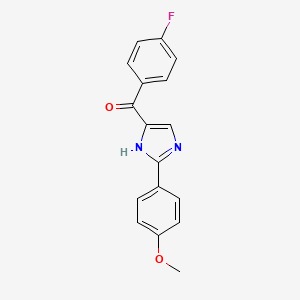
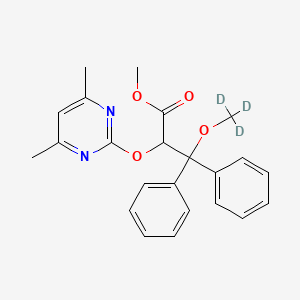
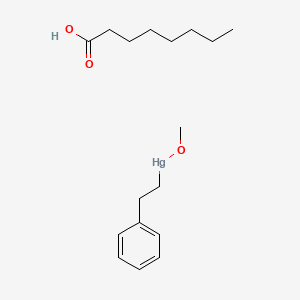

![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)

